molecular formula C32H23N B11708750 N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine

Cat. No.: B11708750
M. Wt: 421.5 g/mol
InChI Key: XEPHFAXGYWTLOX-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine: is an organic compound with a complex structure that includes multiple aromatic rings. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where a dibromo compound reacts with a naphthyl-containing boronic ester in the presence of a palladium catalyst . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of reduced aromatic amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific electronic properties .

Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being explored for potential biological activities, including as ligands in biochemical assays .

Industry: In the industrial sector, this compound is crucial in the production of OLEDs and other optoelectronic devices. Its ability to transport holes efficiently makes it a valuable component in the development of high-performance electronic devices .

Mechanism of Action

The mechanism by which N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine exerts its effects is primarily through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) through the device, enhancing its efficiency and performance . The molecular targets include the active layers of OLEDs, where it interacts with other organic materials to improve charge transport and device stability.

Comparison with Similar Compounds

  • N-(4-(Naphthalen-1-yl)phenyl)-[1,1’-biphenyl]-4-amine
  • N-(Naphthalen-1-yl)benzamide

Uniqueness: N-(4-(Naphthalen-1-yl)phenyl)-4-phenylnaphthalen-1-amine is unique due to its specific arrangement of aromatic rings, which provides distinct electronic properties. Compared to similar compounds, it offers better hole transport capabilities and stability in electronic devices .

Properties

Molecular Formula

C32H23N

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-naphthalen-1-ylphenyl)-4-phenylnaphthalen-1-amine

InChI

InChI=1S/C32H23N/c1-2-9-23(10-3-1)29-21-22-32(31-15-7-6-14-30(29)31)33-26-19-17-25(18-20-26)28-16-8-12-24-11-4-5-13-27(24)28/h1-22,33H

InChI Key

XEPHFAXGYWTLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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